![molecular formula C12H13N3O6 B5003616 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl (4-nitrophenyl)carbamate](/img/structure/B5003616.png)
2-(2-oxo-1,3-oxazolidin-3-yl)ethyl (4-nitrophenyl)carbamate
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Overview
Description
2-(2-oxo-1,3-oxazolidin-3-yl)ethyl (4-nitrophenyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as OXPC and is synthesized through a multi-step process involving the reaction of various chemical reagents.
Mechanism of Action
The mechanism of action of OXPC involves its ability to inhibit cholinesterase enzymes, which are responsible for the breakdown of acetylcholine in the body. By inhibiting these enzymes, OXPC increases the levels of acetylcholine in the body, which leads to improved cognitive function. OXPC also acts as an antimicrobial and antifungal agent by disrupting the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
OXPC has been found to have several biochemical and physiological effects. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease. OXPC has also been found to have antimicrobial and antifungal properties, leading to its potential use as a new antibiotic and antifungal drug. Furthermore, OXPC has been found to have anticancer properties, leading to its potential use as a new cancer therapy.
Advantages and Limitations for Lab Experiments
OXPC has several advantages for lab experiments. It is highly pure and stable, which makes it easy to work with. It is also readily available and relatively inexpensive. However, OXPC has some limitations for lab experiments. It is highly toxic and requires careful handling. It also has a short half-life, which makes it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of OXPC. One potential direction is the development of new Alzheimer's disease therapies based on the inhibition of cholinesterase enzymes. Another potential direction is the development of new antibiotics and antifungal drugs based on the antimicrobial and antifungal properties of OXPC. Furthermore, the anticancer properties of OXPC could lead to the development of new cancer therapies. Finally, further research is needed to study the long-term effects of OXPC and its potential toxicity.
Synthesis Methods
The synthesis of OXPC involves the reaction of 4-nitrophenyl isocyanate with 2-oxo-1,3-oxazolidine-3-yl ethanol. This reaction is carried out in the presence of a suitable solvent and a catalyst. The reaction mixture is then purified through a series of steps involving extraction, filtration, and recrystallization. The final product obtained is a white crystalline powder that is highly pure and stable.
Scientific Research Applications
OXPC has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of cholinesterase enzymes, which makes it a potential candidate for the treatment of Alzheimer's disease. OXPC has also been found to have antimicrobial and antifungal properties, which makes it a potential candidate for the development of new antibiotics and antifungal drugs. Furthermore, OXPC has been found to have anticancer properties, which makes it a potential candidate for the development of new cancer therapies.
properties
IUPAC Name |
2-(2-oxo-1,3-oxazolidin-3-yl)ethyl N-(4-nitrophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O6/c16-11(20-7-5-14-6-8-21-12(14)17)13-9-1-3-10(4-2-9)15(18)19/h1-4H,5-8H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJSDPOTNYSRID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCOC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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